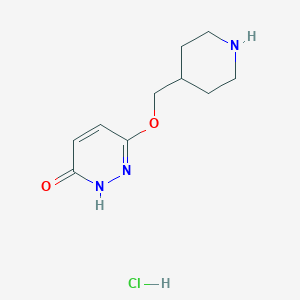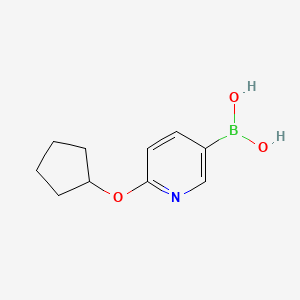![molecular formula C11H16Cl2F3N3 B1473356 1-[6-(トリフルオロメチル)ピリジン-2-イル]ピペリジン-4-アミン二塩酸塩 CAS No. 2098021-49-7](/img/structure/B1473356.png)
1-[6-(トリフルオロメチル)ピリジン-2-イル]ピペリジン-4-アミン二塩酸塩
説明
1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride is a useful research compound. Its molecular formula is C11H16Cl2F3N3 and its molecular weight is 318.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
農薬用途
トリフルオロメチルピリジン(TFMP)とその誘導体、例えば「1-[6-(トリフルオロメチル)ピリジン-2-イル]ピペリジン-4-アミン二塩酸塩」は、多くの農薬化合物の開発のための重要な構造成分です . これらは、作物を害虫から保護するために使用されます . 20種類以上の新しいTFMP含有農薬がISOの共通名を取得しています .
医薬用途
いくつかのTFMP誘導体は、医薬品業界で使用されています . TFMP部分を有する5つの医薬品が市場承認を取得し、多くの候補が現在臨床試験中です .
獣医用途
TFMP部分を有する2つの獣医製品が市場承認を取得しています . これらの製品は、動物のさまざまな病状の治療に使用されます。
有機化合物の合成
TFMP誘導体を含むフッ素化有機化学物質の開発は、重要な研究トピックです . これらの化合物は、さまざまな有機化合物の合成に使用されます。
殺虫剤開発
過去20年に発売された殺虫剤の50%以上がフッ素化されています . 現在市場に出回っているフッ素含有殺虫剤の約40%は、トリフルオロメチル基を含んでいます .
殺菌活性
バイオアイソステリズムに従って、ピリミディフェンをテンプレートとして、一連のピリミジンアミン誘導体を設計および合成しました . これらの新化合物は、優れた殺菌活性を示しました .
超分子化学
ビス(ピリジン-2-イル)アミン(dpa)とその誘導体は、超分子化学において広く適用される柔軟な二座N, N-リガンドです .
触媒作用
これらの化合物は、触媒作用にも使用されています . これらは、さまざまな化学反応において重要な役割を果たし、これらの反応の速度と効率を高めています .
特性
IUPAC Name |
1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3.2ClH/c12-11(13,14)9-2-1-3-10(16-9)17-6-4-8(15)5-7-17;;/h1-3,8H,4-7,15H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCOLNNXSCHKGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=CC=CC(=N2)C(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Benzyl 1-methyl 2-[(tert-butoxycarbonyl)amino]-4-oxohexanedioate](/img/structure/B1473274.png)

![{[1-(2-aminoethyl)-1H-pyrazol-4-yl]methyl}dimethylamine](/img/structure/B1473276.png)


![Methyl 3-allyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate hydrobromide](/img/structure/B1473284.png)






![({1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-yl}methyl)amine hydrochloride](/img/structure/B1473296.png)
